Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate
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Overview
Description
Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a pyridinium ring substituted with a methyl group at the nitrogen atom and a phenylmethoxy group at the 4-position, with an acetate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 1-methyl-4-(phenylmethoxy)pyridine with acetic acid or its derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The precursor pyridine is derived either from coal tar or synthesized chemically. The quaternization process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the 4-position of the pyridinium ring, where the phenylmethoxy group is located.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential neuroprotective effects and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Employed as a surfactant, antimicrobial agent, and in the formulation of various industrial products
Mechanism of Action
The mechanism of action of pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate involves its interaction with cellular components. In biological systems, it can modulate signaling pathways by interacting with specific receptors and enzymes. For example, it has been shown to activate the phosphoinositide 3-kinase/AKT/GSK3β pathway, which plays a crucial role in cell survival and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-methyl-4-(phenylmethoxy)-, chloride
- Pyridinium, 1-methyl-4-(phenylmethoxy)-, bromide
- Pyridinium, 1-methyl-4-(phenylmethoxy)-, iodide
Uniqueness
Pyridinium, 1-methyl-4-(phenylmethoxy)-, acetate is unique due to its specific counterion (acetate), which can influence its solubility, reactivity, and biological activity. Compared to its chloride, bromide, and iodide counterparts, the acetate form may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
CAS No. |
61859-87-8 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-methyl-4-phenylmethoxypyridin-1-ium;acetate |
InChI |
InChI=1S/C13H14NO.C2H4O2/c1-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12;1-2(3)4/h2-10H,11H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
VLQNAOSIBIVEEP-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+]1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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